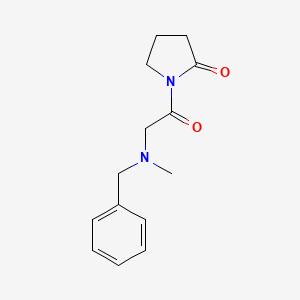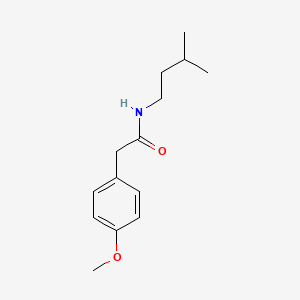![molecular formula C15H15N3O4 B5609765 4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a broader class of chemicals known for their diverse chemical and physical properties, allowing for varied applications in scientific research. The focus here will be on its synthesis, molecular and structural analysis, alongside its chemical and physical properties, excluding applications related to drug use and dosages or side effects.
Synthesis Analysis
The synthesis of this compound typically involves condensation reactions, coupling of phenols with aminoantipyrine derivatives, or through reactions involving Schiff base formation with various aldehydes, ketones, and esters. For example, compounds have been prepared and characterized using elemental analysis, UV-vis, FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallographic techniques, indicating a robust methodology for synthesizing complex structures related to the target compound (Hayvalı et al., 2010).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure, revealing the crystalline forms and molecular geometry. The structure analyses show that these molecules crystallize in specific space groups, with detailed unit cell parameters providing insights into their crystalline forms and confirming the trans configuration around the central C=N bond of the antipyrine derivative (Yu-xi Sun et al., 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including tautomeric equilibria and oxidative coupling, showcasing their reactivity and interaction with other chemical species. The structures of reaction products between aminoantipyrine derivatives and phenols, for example, have been elucidated, providing a foundation for understanding the chemical behavior of similar compounds (Barton et al., 1987).
Physical Properties Analysis
Investigations into the physical properties, including absorption and refraction properties, highlight the compound's potential in various applications. The absorption spectra, reflecting the electronic structure, and dispersion parameters are crucial for understanding the light-matter interaction in these compounds (El-Ghamaz et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-4-[(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-14(16-12(19)8-9-13(20)21)15(22)17(2)18(10)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,19)(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSHRUNXIJUDF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5609694.png)
![5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5609697.png)
![4-[6-(4-acetyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5609699.png)
![2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol](/img/structure/B5609713.png)

![2-{1-[4-(1H-pyrazol-1-yl)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5609719.png)
![3-chloro-4-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5609721.png)
![2-chloro-6-fluoro-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5609737.png)
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5609744.png)
![4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5609754.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609769.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5609777.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)